molecular formula C17H15ClN4O3 B2660914 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021111-81-8

1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Katalognummer B2660914
CAS-Nummer: 1021111-81-8
Molekulargewicht: 358.78
InChI-Schlüssel: VQLHDDKNIFVQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, which makes it a promising candidate for the development of new drugs. In

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves the inhibition of certain enzymes. DPP-4 inhibitors, such as this compound, work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. GSK-3 inhibitors, on the other hand, are thought to work by modulating the activity of various signaling pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea are still being studied. However, it is known that this compound has the potential to affect various enzymes and signaling pathways in the body, which could have both positive and negative effects on health.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea in lab experiments is its ability to inhibit specific enzymes, which can help researchers better understand the role of these enzymes in various diseases. However, one limitation of using this compound is its potential to affect multiple enzymes and signaling pathways, which could make it difficult to isolate the effects of a specific enzyme.

Zukünftige Richtungen

There are many future directions for research involving 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea. One possible direction is to further investigate its potential as a DPP-4 inhibitor for the treatment of type 2 diabetes. Another direction is to explore its potential as a GSK-3 inhibitor for the treatment of Alzheimer's disease and other neurological disorders. Additionally, researchers could investigate the effects of this compound on other enzymes and signaling pathways in the body to better understand its potential applications in the field of medicinal chemistry.

Synthesemethoden

The synthesis of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves a series of chemical reactions. The starting materials for this synthesis are 4-chloroaniline, furan-2-carbaldehyde, and 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid ethyl ester. These three compounds are reacted together in the presence of a catalyst and a solvent to produce the final product.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3), which are involved in various diseases. For example, DPP-4 inhibitors are used in the treatment of type 2 diabetes, while GSK-3 inhibitors are being investigated for their potential in the treatment of Alzheimer's disease and other neurological disorders.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c18-12-3-5-13(6-4-12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLHDDKNIFVQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.